molecular formula C14H12ClNO2 B13097621 Ethyl 4-chloro-6-phenylnicotinate

Ethyl 4-chloro-6-phenylnicotinate

Cat. No.: B13097621
M. Wt: 261.70 g/mol
InChI Key: USSJBNHCRLNYEA-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-6-phenylnicotinate is a chemical compound with the molecular formula C14H12ClNO2 It is an ester derivative of nicotinic acid, featuring a chloro and phenyl substitution on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-chloro-6-phenylnicotinate can be synthesized through several methods. One common approach involves the reaction of 4-chloro-6-phenylnicotinic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically occurs under reflux conditions, leading to the formation of the ester.

Another method involves the Suzuki–Miyaura coupling reaction, where a boronic acid derivative of 4-chloro-6-phenylnicotinate is reacted with an ethyl ester under palladium catalysis . This method is advantageous due to its mild reaction conditions and high yield.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-6-phenylnicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and elevated temperatures.

Major Products Formed

    Oxidation: 4-chloro-6-phenylnicotinic acid.

    Reduction: this compound alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-chloro-6-phenylnicotinate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-chloro-6-phenylnicotinate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. For example, it could inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-chloro-6-methylnicotinate
  • Ethyl 4-chloro-6-ethylnicotinate
  • Ethyl 4-chloro-6-isopropylnicotinate

Uniqueness

Ethyl 4-chloro-6-phenylnicotinate is unique due to its phenyl substitution, which imparts distinct chemical properties compared to its methyl, ethyl, or isopropyl analogs. This substitution can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific research applications .

Properties

Molecular Formula

C14H12ClNO2

Molecular Weight

261.70 g/mol

IUPAC Name

ethyl 4-chloro-6-phenylpyridine-3-carboxylate

InChI

InChI=1S/C14H12ClNO2/c1-2-18-14(17)11-9-16-13(8-12(11)15)10-6-4-3-5-7-10/h3-9H,2H2,1H3

InChI Key

USSJBNHCRLNYEA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1Cl)C2=CC=CC=C2

Origin of Product

United States

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